molecular formula C9H18NNa4O15P3 B129123 Miap-3,4-bis(phosphate) CAS No. 145775-11-7

Miap-3,4-bis(phosphate)

Cat. No. B129123
CAS RN: 145775-11-7
M. Wt: 565.12 g/mol
InChI Key: VFDLKSVRRMSBDM-YCHNWRGSSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAV 2729 involves multiple steps, starting with the preparation of 3-Benzyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine. This intermediate is synthesized by reacting 2-(4-chlorophenyl)-3-oxo-4-phenylbutyronitrile with hydrazine hydrate and acetic acid in toluene at 110°C for 3 hours . The final product, NAV 2729, is obtained through further reactions involving nitration and cyclization steps .

Industrial Production Methods

While specific industrial production methods for NAV 2729 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

NAV 2729 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NAV 2729

NAV 2729 is unique due to its high selectivity for ARF6 over other ARF family members and small GTPases . This selectivity makes it a valuable tool for studying ARF6-specific pathways and their roles in cellular processes and disease .

properties

CAS RN

145775-11-7

Molecular Formula

C9H18NNa4O15P3

Molecular Weight

565.12 g/mol

IUPAC Name

tetrasodium;[(1R,2S,3S,4R,5R,6R)-4-[3-aminopropoxy(hydroxy)phosphoryl]oxy-2-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-3,5-dioxidocyclohexyl] hydrogen phosphate

InChI

InChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1

InChI Key

VFDLKSVRRMSBDM-YCHNWRGSSA-L

Isomeric SMILES

C(CN)COP(=O)(O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+]

SMILES

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+]

Other CAS RN

145775-11-7

synonyms

MIAP-3,4-bis(phosphate)
MIAP-3,4-bis(phosphate) tetrasodium salt
myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.